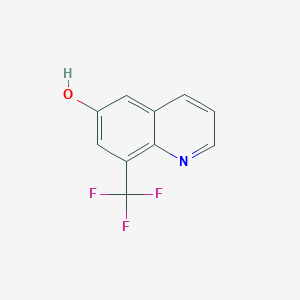

6-Hydroxy-8-(trifluoromethyl)quinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-(trifluoromethyl)quinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-5-7(15)4-6-2-1-3-14-9(6)8/h1-5,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFYHOOSIBJQLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 6 Hydroxy 8 Trifluoromethyl Quinoline

Oxidation and Reduction Processes of the Quinoline (B57606) Core and its Substituents

The reactivity of 6-Hydroxy-8-(trifluoromethyl)quinoline towards oxidation and reduction is influenced by its distinct functional groups and the aromatic system. The hydroxyl-substituted ring is generally susceptible to oxidation, while the trifluoromethyl-substituted quinoline core can undergo reduction under specific conditions.

Oxidation:

The phenolic part of the molecule is the primary site for oxidation. Studies on similar hydroxyquinolines, such as 6-hydroxyquinoline (B46185) (6HQ), have shown that electrochemical oxidation leads to the formation of free radical species. These radicals can then combine to form C5–C5 coupled dimers, which upon further oxidation, yield quinonoid-type compounds. researchgate.net In alkaline mediums, 6HQ can undergo an oxidative oligomerization reaction, forming C–C and C–O–C linkages. researchgate.netresearchgate.net

Similarly, the oxidation of 8-hydroxyquinoline (B1678124) (8-HQ) has been studied, indicating that the process can lead to polymerization. tsijournals.com Vanadium complexes featuring methyl-substituted 8-hydroxyquinoline ligands have been shown to be effective catalysts for the oxidation of hydrocarbons in the presence of hydrogen peroxide, suggesting the quinoline moiety can facilitate oxidative processes. mdpi.com While direct oxidation of the trifluoromethyl group is not typically observed due to its high stability, the quinoline ring system can mediate oxidative reactions at other sites.

Reduction:

The quinoline core, particularly the pyridine (B92270) ring, can be reduced. Research on α-trifluoromethylated quinolines has demonstrated their utility as photoinduced-electron transfer (PET) donors. Under irradiation, they can initiate radical polymerizations, which involves the reduction of monomers. nih.gov These compounds can also act as organic PET-reducers in synthetic applications, for instance, in the reduction of carbon-halogen bonds. nih.gov Another study has explored the synergistic action of halogen bonds and Nickel catalysis under visible light to achieve the reduction of α-trifluoromethyl alkyl bromides. rsc.org This indicates that the trifluoromethylated quinoline system is amenable to reductive processes, typically involving single electron transfer mechanisms rather than direct reduction of the CF3 group itself.

Nucleophilic and Electrophilic Substitution Reactions on the Quinoline Ring

The electronic nature of the this compound ring is polarized. The benzene (B151609) ring, activated by the electron-donating hydroxyl group, is prone to electrophilic attack. Conversely, the pyridine ring is electron-deficient and, further deactivated by the adjacent trifluoromethyl group, is a potential site for nucleophilic attack, although this is less common.

Electrophilic Aromatic Substitution (SEAr):

The hydroxyl group at C-6 is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C-5 and C-7). The trifluoromethyl group at C-8 is strongly deactivating and a meta-director, which also directs to positions 5 and 7. The concerted directing effect of these two groups strongly activates the C-5 and C-7 positions for electrophilic substitution.

Hydroxyquinolines are known to undergo typical phenolic reactions such as coupling with diazonium cations. rroij.com Theoretical studies on 8-hydroxyquinoline confirm that electrophilic substitution is possible at several positions on the carbocyclic ring. semanticscholar.orgresearchgate.net A practical example is the chlorination of 2-alkyl-8-hydroxyquinolines with N-chlorosuccinimide (NCS), which yields the 5,7-dichloro derivative, demonstrating the high reactivity of these positions. nih.gov

| Reaction | Reagent | Position(s) Substituted | Product Type |

| Chlorination | N-Chlorosuccinimide (NCS) | 5 and 7 | 5,7-Dichloro-8-hydroxyquinoline derivative |

| Bromination | Bromine | 5 and 7 | 5,7-Dibromo-8-hydroxyquinoline derivative nih.gov |

| Diazo Coupling | Diazonium Salts | 5 or 7 | Azo-coupled hydroxyquinoline |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is less common on the electron-rich benzene portion of the quinoline. However, the pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. wikipedia.org The presence of a strong electron-withdrawing group like trifluoromethyl further enhances this possibility. While direct SNAr on this compound is not widely reported, related reactions on activated quinolines provide insight. For instance, the Vicarious Nucleophilic Substitution (VNS) of hydrogen in nitroquinolines allows for the introduction of nucleophiles like amines at positions ortho or para to the nitro group. nih.gov This highlights the potential for nucleophilic attack on the quinoline ring system when sufficiently activated.

Functional Group Interconversions Involving Hydroxyl and Trifluoromethyl Groups

The hydroxyl and trifluoromethyl groups on the quinoline scaffold offer distinct opportunities for further chemical modification.

Hydroxyl Group Interconversions:

The phenolic hydroxyl group at C-6 is a versatile handle for functionalization. It can be readily converted into other functional groups through standard organic reactions.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions yields the corresponding ethers.

Esterification: Acylation with acid chlorides or anhydrides produces ester derivatives. The acetate (B1210297) ester of 8-hydroxyquinoline is known to undergo the Fries rearrangement to yield acetyl derivatives. rroij.com

Conversion to a Leaving Group: The hydroxyl group can be converted into a sulfonate ester (e.g., tosylate or mesylate), which can then be displaced by a variety of nucleophiles to introduce new functionalities.

Trifluoromethyl Group Interconversions:

The trifluoromethyl (CF3) group is known for its exceptional chemical stability and is generally unreactive towards many common reagents. It is resistant to both strong acids and bases and is not easily oxidized or reduced. This stability is a key reason for its incorporation into many bioactive molecules. beilstein-journals.org Consequently, direct functional group interconversions of the CF3 group on the quinoline ring are not readily achieved under standard laboratory conditions.

Formation of Complex Molecular Architectures and Hybrid Systems

This compound serves as a valuable building block for the synthesis of more complex molecules and hybrid systems, leveraging the reactivity of both the quinoline core and its substituents.

Building from the Quinoline Core:

Palladium-catalyzed cross-coupling reactions are powerful tools for elaborating the quinoline structure. For example, brominated 2-trifluoromethylquinolines have been used in Sonogashira reactions to couple with various terminal alkynes, producing complex bis- and tris-alkynylated quinolines with interesting photophysical properties. beilstein-journals.orgnih.govnih.gov This strategy could be applied to a halogenated derivative of this compound.

| Reaction Type | Catalyst/Reagents | Reactant | Product |

| Sonogashira Coupling | Pd(PPh3)4, CuI, NEt3 | Brominated 2-trifluoromethylquinoline, Terminal Alkyne | Alkynyl-2-trifluoromethylquinoline beilstein-journals.org |

Derivatization of Functional Groups:

The hydroxyl group is a key site for building complex structures. The Mannich reaction, for instance, has been used to couple 5-chloro-8-hydroxyquinoline (B194070) with ciprofloxacin (B1669076) or amino acids like proline, creating hybrid molecules with novel biological activities and improved properties such as water solubility. nih.govmdpi.com Similarly, 8-hydroxyquinoline has been incorporated into chalcone (B49325) frameworks and 4-thiazolidinone (B1220212) hybrids to generate compounds with potent cytotoxic or antimicrobial activities. tandfonline.comnih.gov

Analogous strategies can be envisioned for this compound. For example, conversion of the hydroxyl group to an amino group would open up pathways to form Schiff bases, as demonstrated by the reaction of 6-amino-4-(trifluoromethyl)quinolines with salicylaldehydes to produce complex phenol-Schiff base hybrids. beilstein-journals.orgbeilstein-archives.org

| Synthetic Strategy | Key Reagents | Starting Quinoline Type | Resulting Complex Architecture |

| Mannich Reaction | Formaldehyde, Amine | 8-Hydroxyquinoline | 7-Aminomethyl-8-hydroxyquinoline hybrid nih.gov |

| Schiff Base Formation | Aldehyde/Ketone | 6-Aminoquinoline (B144246) | Quinoline-imine conjugate beilstein-journals.org |

| Hybrid Synthesis | Ciprofloxacin, Paraformaldehyde | 5-Chloro-8-hydroxyquinoline | Quinoline-Ciprofloxacin hybrid nih.gov |

| Multicomponent Reaction | Amine, Thiol, Aldehyde | 8-Hydroxyquinoline | 8-Hydroxyquinoline-4-thiazolidinone hybrid tandfonline.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within 6-Hydroxy-8-(trifluoromethyl)quinoline.

While specific experimental data for this compound is not widely published, the expected chemical shifts for its proton (¹H) and carbon (¹³C) nuclei can be inferred from the analysis of related quinoline (B57606) derivatives uncw.edu. The substitution pattern—a hydroxyl group at position 6 and a trifluoromethyl group at position 8—is expected to significantly influence the electron distribution within the aromatic rings, thereby affecting the chemical shifts.

The ¹H NMR spectrum is anticipated to show distinct signals for each of the aromatic protons. The proton of the hydroxyl group (-OH) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons on the quinoline ring system will appear in the aromatic region, typically between 7.0 and 9.0 ppm. For the related compound 8-hydroxyquinoline (B1678124), proton signals have been assigned in deuterated chloroform (CDCl₃), with H2 appearing at ~8.78 ppm, H4 at ~8.15 ppm, and other aromatic protons between 7.19 and 7.45 ppm chemicalbook.com. The introduction of the strongly electron-withdrawing -CF₃ group at the C8 position is expected to deshield adjacent protons, causing their signals to shift downfield. Conversely, the electron-donating -OH group at C6 would shield nearby protons, shifting their signals upfield.

In the ¹³C NMR spectrum, the carbon atoms of the quinoline skeleton will resonate in the aromatic region (typically 110-150 ppm). The carbon atom attached to the hydroxyl group (C6) would experience an upfield shift due to the shielding effect of the oxygen atom. In contrast, the carbon atom bonded to the trifluoromethyl group (C8) and the -CF₃ carbon itself will exhibit characteristic shifts. The -CF₃ carbon signal is expected to appear as a quartet due to coupling with the three fluorine atoms (¹J-coupling) beilstein-archives.org. In studies of Schiff bases derived from 4-(trifluoromethyl)quinolines, the CF₃ carbon signal was observed as a quartet with a coupling constant (¹JCF) of approximately 274.6 Hz and a chemical shift around 123.52 ppm beilstein-archives.orgbeilstein-journals.org.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Key Influences |

|---|---|---|---|

| ¹H | H-2 | 8.5 - 8.9 | Adjacent to ring nitrogen |

| H-3 | 7.2 - 7.6 | Standard aromatic region | |

| H-4 | 8.0 - 8.4 | Peri to ring nitrogen | |

| H-5 | 7.0 - 7.4 | Ortho to -OH group (shielding) | |

| H-7 | 7.5 - 7.9 | Ortho to -CF₃ group (deshielding) | |

| 6-OH | Variable (broad) | Solvent/concentration dependent | |

| ¹³C | C6 | 145 - 155 | Attached to -OH group |

| C8 | 120 - 130 | Attached to -CF₃ group | |

| CF₃ | 122 - 125 (quartet) | J-coupling with fluorine |

¹⁹F NMR spectroscopy is a highly sensitive technique specifically for analyzing fluorine-containing compounds. The chemical shift of the ¹⁹F nucleus is very responsive to the electronic environment, making it an excellent probe for the trifluoromethyl group in this compound brighton.ac.ukresearchgate.net.

The -CF₃ group is expected to appear as a singlet in the ¹⁹F NMR spectrum, as there are no adjacent fluorine or proton nuclei to cause splitting. The chemical shift provides direct information about the electron-withdrawing nature of the group and its interaction with the quinoline ring. In analogous trifluoromethylated quinoline systems, the ¹⁹F NMR signal for a CF₃ group attached to the ring appears as a sharp singlet. For instance, studies on Schiff bases derived from 6-amino-4-(trifluoromethyl)quinoline reported the ¹⁹F signal at an average chemical shift of -61.70 ppm in CDCl₃ beilstein-archives.org. This value serves as a reliable estimate for the chemical shift in this compound, confirming the presence and electronic state of the crucial trifluoromethyl moiety.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Normal Mode Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a detailed fingerprint of the compound's functional groups and skeletal structure epequip.com. The analysis of this compound reveals characteristic vibrations for the hydroxyl, trifluoromethyl, and quinoline ring moieties nih.govnih.gov.

The FT-IR spectrum is expected to be dominated by a broad absorption band in the 3200–3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl group. This broadening is often due to intermolecular hydrogen bonding in the solid state researchgate.net. The aromatic C-H stretching vibrations of the quinoline ring are anticipated to appear in the 3000–3100 cm⁻¹ range nih.gov. The region between 1400 and 1650 cm⁻¹ will contain a series of sharp bands corresponding to the C=C and C=N stretching vibrations of the quinoline core.

The trifluoromethyl group introduces strong, characteristic absorption bands. The symmetric and asymmetric C-F stretching vibrations are typically observed in the 1100–1350 cm⁻¹ region and are often among the most intense peaks in the FT-IR spectrum.

FT-Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often produce strong signals. The symmetric C-C ring breathing modes of the quinoline skeleton are particularly Raman-active.

Table 2: Principal Vibrational Modes and Expected Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|---|

| O-H Stretch | -OH | 3200 - 3600 (broad) | FT-IR |

| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 | FT-IR, FT-Raman |

| C=C / C=N Stretch | Quinoline Ring | 1400 - 1650 | FT-IR, FT-Raman |

| C-F Asymmetric Stretch | -CF₃ | ~1280 - 1350 (strong) | FT-IR |

| C-F Symmetric Stretch | -CF₃ | ~1100 - 1150 (strong) | FT-IR |

| Ring Breathing | Quinoline Skeleton | ~800 - 1000 | FT-Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The photophysical properties of this compound are dictated by the extended π-conjugated system of the quinoline core and the electronic influence of its substituents.

The UV-Vis absorption spectrum of this compound is expected to display multiple absorption bands characteristic of the quinoline chromophore researchgate.net. These bands arise from electronic transitions between molecular orbitals. Typically, two main types of transitions are observed for such aromatic heterocyclic systems:

π → π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are associated with the aromatic system and usually result in strong absorption bands in the UV region. For the parent 8-hydroxyquinoline, absorption peaks around 234 nm and 308 nm are attributed to these π → π* transitions researchgate.net.

n → π Transitions:* These are lower-energy transitions involving the excitation of a non-bonding electron (from the nitrogen or oxygen heteroatoms) to a π* antibonding orbital. These transitions are typically weaker in intensity and appear at longer wavelengths compared to π → π* transitions.

Studies on related trifluoromethylated quinoline derivatives show broad absorption in the 250–500 nm range beilstein-journals.org. The presence of the electron-donating -OH group and the electron-withdrawing -CF₃ group can modulate the energies of these transitions, potentially causing shifts in the absorption maxima (either bathochromic or hypsochromic shifts) compared to the unsubstituted quinoline.

Molecules with both electron-donating and electron-accepting groups on a conjugated framework often exhibit interesting fluorescence properties driven by an Intramolecular Charge Transfer (ICT) mechanism rsc.org. Upon photoexcitation, an electron is transferred from the donor part of the molecule to the acceptor part, creating an excited state with significant charge separation.

In this compound, the hydroxyl group (-OH) acts as an electron donor, while the trifluoromethyl group (-CF₃) and the quinoline nitrogen serve as strong electron acceptors nih.gov. This "push-pull" arrangement is ideal for promoting ICT upon absorption of UV light. The process can be described as follows:

Excitation: The molecule absorbs a photon, promoting it to a locally excited (LE) state.

Charge Transfer: In the excited state, a rapid transfer of electron density occurs from the electron-rich phenol ring segment to the electron-deficient trifluoromethyl-substituted pyridine (B92270) ring segment, forming an ICT state.

Emission: The molecule then relaxes from the ICT state to the ground state by emitting a photon (fluorescence).

This ICT fluorescence is often characterized by a large Stokes shift (a significant difference between the absorption and emission maxima) and high sensitivity to solvent polarity (solvatochromism) nih.gov. In polar solvents, the charge-separated ICT state is stabilized, leading to a red-shift in the emission wavelength. Therefore, this compound is predicted to be a fluorescent compound whose emission properties are likely dependent on its solvent environment, a characteristic feature of molecules undergoing ICT beilstein-journals.org.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable technique for the unequivocal confirmation of a compound's molecular formula by providing a highly accurate mass measurement. This accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the theoretical exact mass can be calculated based on the masses of its constituent isotopes. The molecular formula, C10H6F3NO, dictates the expected mass. High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of the molecular ion with a precision of a few parts per million (ppm).

An experimental HRMS analysis of a pure sample of this compound would be expected to yield a molecular ion peak ([M+H]+ or [M-H]-) that corresponds closely to the calculated theoretical mass. The degree of agreement between the experimentally measured mass and the calculated mass, typically expressed as a mass error in ppm, provides strong evidence for the assigned molecular formula.

Table 1: Theoretical and Expected Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C10H6F3NO |

| Theoretical Monoisotopic Mass | 213.0396 g/mol |

| Expected [M+H]+ Ion (m/z) | 214.0474 |

| Expected [M-H]- Ion (m/z) | 212.0318 |

| Acceptable Mass Error | < 5 ppm |

Note: The expected m/z values are calculated based on the addition or subtraction of a proton's mass. The actual experimental values would be obtained from the HRMS spectrum of the compound.

Solid-State Structural Analysis (e.g., X-ray Crystallography)

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography stands as the gold standard for the absolute determination of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be mapped, revealing the precise positions of each atom.

A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds.

Torsional angles: Information about the conformation of the molecule.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

Absolute stereochemistry: If the molecule is chiral, its absolute configuration can be determined.

The resulting crystal structure would definitively confirm the connectivity of the 6-hydroxy and 8-trifluoromethyl substituents on the quinoline core and provide invaluable insights into the molecule's geometry and solid-state packing.

As of the latest available data, a specific crystal structure for this compound has not been publicly deposited in crystallographic databases. However, the analysis of structurally similar quinoline derivatives by X-ray crystallography is a common practice in chemical research to elucidate their molecular architecture. rroij.commalariaworld.org

General computational methodologies are widely applied to the quinoline scaffold to understand its chemical and physical properties. For instance, DFT is a standard method used to optimize the molecular geometry, analyze electronic structures, and predict spectroscopic data for a range of quinoline compounds. nih.govijpras.comresearchgate.net Similarly, analyses of Frontier Molecular Orbitals (HOMO-LUMO) are commonly performed to evaluate the reactivity and stability of these derivatives. nih.govsci-hub.se However, specific data sets, such as calculated vibrational frequencies, HOMO-LUMO energy gaps, global reactivity descriptors, reaction mechanisms, or the stability of tautomeric forms for this compound, are not present in the accessible literature.

Therefore, it is not possible to provide the specific research findings and data tables requested for each subsection of the outline for this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Properties

Correlation of Structural Features with Physicochemical Properties (e.g., Lipophilicity, Electronic Effects)

The physicochemical properties of 6-Hydroxy-8-(trifluoromethyl)quinoline are intrinsically linked to its distinct structural features: a quinoline (B57606) core, a hydroxyl (-OH) group at position 6, and a trifluoromethyl (-CF3) group at position 8. Computational and theoretical studies, alongside empirical observations of related compounds, provide insight into how this specific arrangement influences its lipophilicity and electronic characteristics.

Conversely, the hydroxyl group at position 6 acts as an electron-donating group through resonance (+R effect), pushing electron density into the aromatic system. It can also participate in hydrogen bonding, both as a donor (from the hydroxyl proton) and as an acceptor (via the lone pairs on the oxygen atom). This capability for hydrogen bonding can increase the molecule's polarity and its potential for interactions with polar solvents and biological macromolecules.

The interplay between the electron-withdrawing -CF3 group and the electron-donating -OH group creates a unique electronic profile. The pyridine (B92270) part of the quinoline ring is inherently electron-deficient, and this effect is amplified by the -CF3 group. This electronic push-pull system can lead to interesting photophysical properties and influences the acidity of the hydroxyl proton. Predicted physicochemical data for this compound are summarized in the table below. chemicalbook.com

Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Boiling Point | 318.6±37.0 °C |

| Density | 1.433±0.06 g/cm³ |

Nonlinear Optical (NLO) Properties

Quinoline-based organic molecules have garnered significant interest for their potential applications in the field of nonlinear optics (NLO). mdpi.comresearchgate.net NLO materials exhibit a response to intense electromagnetic fields, such as those from lasers, that is not proportional to the strength of the field, leading to phenomena like frequency doubling and optical switching. The unique electronic structure of quinoline derivatives, characterized by an extensive delocalization of π-electrons across the fused ring system, makes them promising candidates for NLO applications. mdpi.com

The NLO response in organic molecules often arises from an intramolecular charge transfer (ICT) between an electron-donor and an electron-acceptor group connected by a π-conjugated system. In this compound, the hydroxyl group (-OH) can act as an electron donor, while the trifluoromethyl (-CF3) group is a strong electron acceptor. The quinoline core serves as the π-bridge facilitating this charge transfer. This "push-pull" architecture is a well-established design strategy for enhancing NLO properties.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict and analyze the NLO properties of molecules. researchgate.net These calculations can determine key parameters such as the dipole moment (μ), polarizability (α), and, most importantly, the first-order hyperpolarizability (β). A large β value is indicative of a strong NLO response. For many quinoline derivatives, theoretical calculations have indicated significant NLO behavior. researchgate.net For instance, studies on other 8-hydroxyquinoline (B1678124) derivatives have shown that the calculated values of dipole moment, polarizability, and hyperpolarizability suggest they are promising materials for NLO applications. researchgate.net

The interaction of the donor (-OH) and acceptor (-CF3) groups in this compound is expected to create a significant difference between the ground state and excited state dipole moments, which is a key factor for a large second-order NLO response. While specific experimental or computational data for the hyperpolarizability of this compound is not available in the cited literature, the general principles of NLO material design strongly suggest its potential in this area. The combination of the electron-rich hydroxyl group and the electron-deficient trifluoromethyl group on the conjugated quinoline framework provides the necessary electronic asymmetry for a notable NLO effect. nih.govrsc.org

Table of Compounds Mentioned

| Compound Name |

|---|

Applications in Advanced Chemical and Materials Science Research

Role as a Versatile Chemical Building Block for Organic Synthesis

The 8-hydroxyquinoline (B1678124) scaffold is a privileged structure in organic synthesis, serving as a precursor for a multitude of more complex molecules. nih.gov The presence of the hydroxyl group and the aromatic ring system allows for various chemical modifications. The hydroxyl group can undergo etherification or esterification, while the quinoline (B57606) ring is susceptible to electrophilic aromatic substitution. nih.gov

Derivatives of 8-HQ are synthesized for a wide range of purposes, including the development of hybrids with other bioactive molecules like ciprofloxacin (B1669076) to create novel antibacterial agents. nih.gov The synthesis of diverse derivatives often involves multi-step reactions, including protection of the hydroxyl group, followed by reactions like the Suzuki cross-coupling to introduce new substituents, and subsequent deprotection. nih.govscispace.com The 6-Hydroxy-8-(trifluoromethyl)quinoline molecule, with its reactive hydroxyl group and modifiable aromatic rings, serves as a valuable starting material for creating novel compounds with tailored electronic and steric properties for specialized research applications.

Utilization in Coordination Chemistry and Ligand Design for Metal Complexes

A defining characteristic of 8-hydroxyquinoline and its derivatives is their ability to act as potent chelating agents for a vast array of metal ions. nih.gov The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the adjacent hydroxyl group form a stable five-membered ring upon coordination with a metal ion, acting as a bidentate ligand. nih.govscirp.org This chelating capability extends to numerous metal ions, including but not limited to Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, and Ni²⁺. nih.govnih.gov

The resulting metal complexes, often called metaloquinolates, exhibit distinct properties compared to the free ligand, including enhanced stability and unique photophysical characteristics. rroij.comresearchgate.net The introduction of a trifluoromethyl group at the 8-position is expected to significantly influence the ligand's electronic properties. As a strong electron-withdrawing group, the CF3 moiety can modulate the electron density on the quinoline ring system, thereby affecting the stability and the redox potential of the resulting metal complexes. researchgate.net

Table 1: Examples of Metal Complexes Formed with the 8-Hydroxyquinoline (8-HQ) Scaffold This table is based on the general chelating behavior of 8-hydroxyquinoline derivatives.

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Complex Geometry | Reference(s) |

|---|---|---|---|

| Al³⁺ | 1:3 | Octahedral | scirp.org |

| Fe³⁺ | 1:2, 1:3 | Octahedral | nih.gov |

| Cu²⁺ | 1:2 | Square Planar | researchgate.net |

| Zn²⁺ | 1:2 | Tetrahedral | nih.gov |

| Ni²⁺ | 1:2 | Square Planar | researchgate.net |

Metal complexes derived from Schiff bases of quinoline have been investigated for their catalytic applications. researchgate.net The coordination of the ligand to a metal center can create a catalytically active site for various organic transformations. For instance, iron-phenanthroline complexes have been used to catalyze the hydroxyalkylation of quinolines under visible light. mdpi.com While specific catalytic studies on this compound complexes are not widely documented, the fundamental structure suggests potential. By forming complexes with transition metals like rhodium, palladium, or copper, it is plausible that such systems could be developed to catalyze reactions such as C-H bond activation, cross-coupling reactions, or oxidation processes, leveraging the electronic tuning provided by the trifluoromethyl group. researchgate.net

Contribution to Advanced Materials Development

The unique photophysical and chemical properties of hydroxyquinoline derivatives have made them integral components in the development of advanced functional materials. taylorfrancis.com

One of the most prominent applications of 8-hydroxyquinoline derivatives is in the field of organic light-emitting diodes (OLEDs). rroij.comscispace.comresearchgate.net The aluminum complex, tris(8-hydroxyquinolinato)aluminum (Alq3), is a canonical material used as an electron transporter and an emissive layer in OLED devices due to its high fluorescence, thermal stability, and excellent film-forming properties. scirp.orgresearchgate.net

The emission properties of these metal complexes can be tuned by modifying the quinoline ligand. Introducing substituents like the trifluoromethyl group can alter the energy of the molecular orbitals, leading to shifts in the emission wavelength. Research into related compounds, such as 6-aminoquinoline (B144246) derivatives, has shown that they possess interesting luminescent properties with potential for OLED applications. beilstein-archives.org Therefore, metal complexes of this compound are promising candidates for new emissive or charge-transporting materials in next-generation OLEDs, potentially offering improved efficiency or color purity.

Table 2: Typical Properties of Alq3-based OLEDs This table provides context on the performance of materials derived from the parent 8-hydroxyquinoline structure.

| Property | Typical Value | Significance | Reference(s) |

|---|---|---|---|

| Emission Color | Green | Base emission for many early OLEDs | scirp.org |

| Emission Peak | ~520-530 nm | Corresponds to the green part of the visible spectrum | researchgate.net |

| Electron Mobility | ~10⁻⁶ cm²/V·s | Enables efficient electron transport | scirp.org |

| Thermal Stability | High | Allows for stable device operation | researchgate.net |

The 8-hydroxyquinoline moiety can be incorporated into polymer chains or used as an additive in coatings to impart specific functionalities. Polymers have been synthesized from monomers like 8-hydroxyquinoline 5-sulphonic acid to create materials with high thermal stability and metal-chelating capabilities. derpharmachemica.com Patents have described the synthesis of polymers functionalized with 8-hydroxyquinoline, which retain the optical properties of the parent molecule and can be used in the fabrication of light-emitting devices. google.com

Incorporating this compound into a polymer backbone could yield materials with enhanced thermal resistance and specific optical properties. Such polymers could find use in functional coatings for metal surfaces, where the quinoline moiety provides corrosion inhibition, or in sensor applications where the polymer's fluorescence changes upon binding to specific metal ions. scirp.orgnih.gov

The rigid and planar structure of the quinoline ring is a common feature in molecules designed for use as liquid crystals or dyes. While there is no specific documentation of this compound in these applications, its molecular architecture is conducive to the formation of mesophases, which are characteristic of liquid crystals. tcichemicals.com The trifluoromethyl group could influence the intermolecular interactions that govern liquid crystalline behavior. As a dye, its metal complexes are highly colored and fluorescent, suggesting potential use in specialty inks, security markers, or as fluorescent probes in biological imaging.

Advanced Analytical Reagents for Specific Chemical Detection (e.g., Metal Ions)

The foundational structure of 8-hydroxyquinoline is well-known for its ability to act as a chelating agent, forming stable complexes with a variety of metal ions. This property is often exploited in the development of fluorescent chemosensors. The introduction of various functional groups to the 8-hydroxyquinoline scaffold can modulate its electronic properties and, consequently, its selectivity and sensitivity towards specific metal ions.

It is hypothesized that the presence of a hydroxyl group at the 6-position and a trifluoromethyl group at the 8-position in this compound could influence its chelating and fluorescent properties. The electron-withdrawing nature of the trifluoromethyl group might affect the acidity of the hydroxyl group and the electron density on the quinoline nitrogen, potentially altering the binding affinity and specificity for certain metal cations. However, specific studies detailing which metal ions this compound can detect, its detection limits, sensitivity, and selectivity remain undocumented in available scientific literature.

Interactive Table: Hypothetical Metal Ion Detection Profile of this compound (Data Not Available)

| Metal Ion | Detection Method | Sensitivity | Selectivity | Detection Limit |

|---|

Antioxidant Applications in Non-Biological Systems (e.g., Lubricating Greases)

Antioxidants are crucial additives in non-biological systems like lubricating greases to prevent oxidative degradation, which can lead to the formation of sludge, varnish, and corrosive byproducts, thereby compromising the lubricant's performance and the machinery's lifespan. Phenolic and aminic compounds are common classes of antioxidants that function by scavenging free radicals.

Quinoline derivatives, particularly those with hydroxyl substitutions, have been explored for their antioxidant potential in various contexts, primarily biological. The mechanism of action typically involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals. The substitution pattern on the quinoline ring, including the presence of electron-donating or electron-withdrawing groups, can influence the antioxidant activity.

While it is plausible that this compound could exhibit antioxidant properties in non-biological systems due to its phenolic moiety, there is no published research or data to support its application in lubricating greases or similar industrial fluids. Studies evaluating its efficacy in inhibiting oxidation, its thermal stability under operating conditions, and its compatibility with base oils and other additives have not been found.

Interactive Table: Hypothetical Antioxidant Performance of this compound in Lubricating Grease (Data Not Available)

| Test Parameter | Base Grease | Grease with Commercial Antioxidant | Grease with this compound |

|---|---|---|---|

| Oxidation Stability (e.g., Pressure Drop) | Data not available | Data not available | Data not available |

| Induction Time (e.g., Rancimat) | Data not available | Data not available | Data not available |

Future Research Directions and Unexplored Avenues for 6 Hydroxy 8 Trifluoromethyl Quinoline Research

Innovations in Stereoselective and Asymmetric Synthesis

The development of chiral derivatives of 6-hydroxy-8-(trifluoromethyl)quinoline represents a significant unexplored avenue. The introduction of stereogenic centers into trifluoromethylated heterocyclic compounds is of high interest for medicinal and materials chemistry, as enantiomeric purity can drastically alter biological activity and material properties. thieme-connect.com Future research should focus on creating novel catalytic systems for the stereoselective and asymmetric synthesis of this compound's derivatives.

One promising direction is the use of chiral phosphoric acids (CPAs) as catalysts in asymmetric transfer hydrogenation reactions. thieme-connect.com This method has been successfully applied to other trifluoromethylated quinolines, yielding products with high enantiomeric excess. thieme-connect.com Another approach involves the development of transition metal complexes featuring chiral ligands with quinoline (B57606) motifs. thieme-connect.combgu.ac.il Catalysts based on metals like ruthenium, iridium, or copper, coordinated with specifically designed chiral diamine or carboxylic acid ligands, could facilitate highly enantioselective transformations on the quinoline core or its precursors. acs.orgnih.gov

Future investigations could explore the asymmetric hydrogenation of a C=C bond within the quinoline ring system or the enantioselective functionalization at positions adjacent to the existing substituents. The goal would be to establish reliable synthetic protocols that provide access to specific enantiomers, which are crucial for evaluating their potential in chiral recognition, asymmetric catalysis, and as pharmacologically active agents.

| Catalyst Class | Potential Reaction Type | Key Advantages | Relevant Precedent |

|---|---|---|---|

| Chiral Phosphoric Acids (CPAs) | Asymmetric Transfer Hydrogenation | Organocatalytic, metal-free, high enantioselectivity. | ATH of 3-(trifluoromethyl)quinolines. thieme-connect.com |

| Chiral Ru(II)/Ir(II)-Diamine Complexes | Asymmetric Hydrogenation | High efficiency for quinoline substrates, applicable in various solvents. | Asymmetric hydrogenation of various quinoline derivatives. nih.gov |

| Chiral Copper-BINOL Complexes | Asymmetric Oxidative Coupling | Enables synthesis of axially chiral derivatives. | Synthesis of C1- and C2-symmetric BINOLs using quinoline-based ligands. acs.org |

Exploration of Novel Reaction Pathways and Mechanistic Insights

Advancing the synthetic utility of this compound hinges on the discovery of novel reaction pathways that are more efficient, sustainable, and regioselective. Current synthetic routes for quinolines, such as the Skraup or Friedländer syntheses, could be adapted, but future work should target direct C–H functionalization methods to avoid multi-step sequences involving pre-functionalized starting materials. rroij.com For instance, developing a regioselective C-H trifluoromethylation of a 6-hydroxyquinoline (B46185) precursor could offer a more direct route to the target molecule. thieme-connect.com

Mechanistic investigations are crucial for optimizing existing reactions and designing new ones. A combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational calculations can provide deep insights. nih.gov Mechanistic studies involving Density Functional Theory (DFT) calculations could elucidate the reaction pathways, identify transition states, and explain the observed regioselectivity in electrophilic aromatic substitutions or metal-catalyzed cross-coupling reactions on the this compound scaffold. researchgate.net Understanding whether a reaction proceeds via a radical pathway or a Friedel-Crafts-type mechanism, for example, is essential for controlling the outcome. researchgate.net Such studies would accelerate the development of predictable and high-yielding synthetic protocols.

Development of Advanced Computational Models for Predictive Material Design

The intersection of computational chemistry and machine learning (ML) offers a powerful toolkit for accelerating the discovery of new materials based on the this compound framework. mdpi.comsciencedaily.com Instead of relying solely on empirical trial-and-error synthesis, advanced computational models can predict the properties of hypothetical derivatives, guiding experimental efforts toward the most promising candidates. iinano.org

Future research should focus on developing quantitative structure-property relationship (QSPR) models specifically for trifluoromethylated 8-hydroxyquinoline (B1678124) derivatives. researchgate.net By training machine learning algorithms on datasets of known compounds, these models can predict key material properties such as photoluminescence quantum yield, electron affinity, and thermal stability. mdpi.comresearchgate.net DFT and Time-Dependent DFT (TD-DFT) calculations can be employed to generate the necessary training data, providing accurate predictions of molecular orbitals, electronic spectra, and other fundamental properties for a range of virtual derivatives. researchgate.net This "in silico" screening approach can significantly reduce the time and resources required to design novel materials for specific applications, such as OLEDs or chemical sensors. iinano.orgresearchgate.net

| Computational Method | Objective | Predicted Properties | Potential Impact |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculate ground-state electronic structure. | Molecular geometry, orbital energies (HOMO/LUMO), electrostatic potential. | Provides foundational data for property prediction and mechanistic studies. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Simulate electronic excited states. | Absorption and emission spectra, color coordinates. | Guides design of molecules for optical applications (OLEDs, sensors). researchgate.net |

| Machine Learning (ML) / QSPR | Predict properties of new derivatives from structural data. | Luminescence efficiency, solubility, stability, biological activity. | Accelerates discovery by prioritizing high-potential synthetic targets. mdpi.comresearchgate.net |

Investigation of Emerging Applications in Specialized Chemical Technologies

The inherent properties of the 8-hydroxyquinoline core, combined with the influence of the trifluoromethyl group, suggest significant potential for this compound in advanced technologies.

Organic Light-Emitting Diodes (OLEDs): 8-Hydroxyquinoline and its derivatives are canonical materials in OLED technology, often used in the form of metal complexes (e.g., Alq3) as electron-transporting and emissive layers. mdpi.comresearchgate.net The CF3 group is known to enhance material stability, lipophilicity, and electron transport capabilities, making it a valuable substituent for phosphorescent materials in OLEDs. beilstein-journals.org Future work should involve the synthesis of metal complexes of this compound with ions like Al(III), Zn(II), or Ir(III) and the evaluation of their electroluminescent properties. Research could focus on tuning the emission color, improving quantum efficiency, and increasing the operational lifetime of OLED devices. researchgate.net

Fluorescent Chemosensors: The 8-hydroxyquinoline scaffold is an excellent fluorophore and chelating agent, making its derivatives ideal candidates for fluorescent chemosensors for detecting specific metal ions. mdpi.comnih.govnih.gov The electron-withdrawing nature of the CF3 group can modulate the electronic properties of the quinoline ring and the acidity of the hydroxyl group, potentially leading to sensors with enhanced selectivity and sensitivity. Unexplored avenues include designing sensors based on this compound for environmentally or biologically important cations (e.g., Pb2+, Fe3+, Zn2+) and investigating the sensing mechanism, which could involve processes like chelation-enhanced fluorescence (CHEF). nih.govnih.gov

常见问题

Q. What are the optimal synthetic routes for 6-Hydroxy-8-(trifluoromethyl)quinoline, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of aniline derivatives with trifluoromethylating agents. For example, nucleophilic substitution reactions can introduce the hydroxy group at the 6-position, while trifluoromethylation is achieved using reagents like trifluoromethyl copper complexes. Solvents such as dichloromethane or acetonitrile are employed under reflux (60–80°C). Yield optimization requires precise stoichiometric ratios, inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization .

Q. How can advanced spectroscopic techniques (e.g., ¹⁹F NMR, HPLC-MS) characterize this compound and its intermediates?

- Methodological Answer :

- ¹⁹F NMR : Identifies the trifluoromethyl group’s electronic environment, with chemical shifts typically between -60 to -70 ppm. Coupling patterns reveal steric or electronic interactions with adjacent substituents .

- HPLC-MS : Quantifies purity and detects intermediates. Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) are standard. High-resolution MS (HRMS) confirms molecular formulas (e.g., C₁₀H₆F₃NO) .

Advanced Research Questions

Q. What mechanistic insights explain the role of the trifluoromethyl group in modulating the biological activity of this compound derivatives?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP > 2.5), improving membrane permeability. Its electron-withdrawing nature stabilizes the quinoline ring, reducing metabolic degradation. Computational studies (DFT) show that the group induces a dipole moment, favoring interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 inhibition) . Comparative assays with non-fluorinated analogs demonstrate a 3–5-fold increase in antibacterial potency .

Q. How can researchers resolve contradictions in reported antibacterial efficacy data for this compound analogs across different bacterial strains?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, inoculum size). Standardized protocols (CLSI guidelines) and minimum inhibitory concentration (MIC) testing under controlled pH (7.4) are critical. For Gram-negative bacteria, outer membrane permeability assays (e.g., NPN uptake) clarify whether trifluoromethyl groups enhance uptake via lipid bilayer disruption . Structure-activity relationship (SAR) studies further differentiate substituent effects .

Q. What strategies are effective in overcoming solubility challenges during in vitro testing of this compound, given its hydrophobic trifluoromethyl group?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters at the 4-hydroxy position) to improve solubility, which are enzymatically cleaved in vivo .

- Nanoformulations : Liposomal encapsulation or polymeric nanoparticles (PLGA) achieve sustained release and reduce aggregation in biological media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。